molecular formula C27H27N3O2 B11429529 1-(2,4-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2,4-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11429529
M. Wt: 425.5 g/mol
InChI Key: QORVXDIAFCOZLR-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and phenoxyethyl and dimethylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIMETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole intermediate, followed by the introduction of the pyrrolidinone ring and the attachment of the phenoxyethyl and dimethylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIMETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-DIMETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE: shares structural similarities with other benzodiazole and pyrrolidinone derivatives.

    Benzodiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Pyrrolidinone derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity.

Uniqueness

The uniqueness of 1-(2,4-DIMETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This makes it a valuable target for further research and development in various scientific fields.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O2/c1-19-12-13-24(20(2)16-19)30-18-21(17-26(30)31)27-28-23-10-6-7-11-25(23)29(27)14-15-32-22-8-4-3-5-9-22/h3-13,16,21H,14-15,17-18H2,1-2H3

InChI Key

QORVXDIAFCOZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5)C

Origin of Product

United States

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